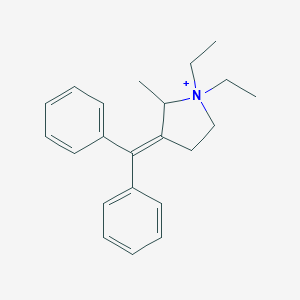
Dimethylstilbestrol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethylstilbestrol (DES) is a synthetic estrogen that was first synthesized in 1938. It was prescribed to pregnant women between the 1940s and 1970s to prevent miscarriages and premature births. However, it was later discovered that DES was causing cancer and other health problems in the children of these women. Today, DES is no longer prescribed, but it is still used in scientific research.
Scientific Research Applications
Estrogenic and Antiestrogenic Properties
Dimethylstilbestrol (DES) exhibits both estrogenic and antiestrogenic properties, depending on the dosage and administration method. A study by Martin (1969) demonstrated that DES, typically anti-estrogenic when administered as a single dose, can produce estrogen-like effects when given in multiple doses over time (Martin, 1969). Similarly, Katzenellenbogen and Katzenellenbogen (1973) found that DES can effectively inhibit the binding of estradiol in the uterus, indicating its antiestrogenic activity in certain contexts (Katzenellenbogen & Katzenellenbogen, 1973).
Effects on Female Reproductive Tract
Research by McLachlan, Newbold, and Bullock (1980) showed that prenatal exposure to DES can lead to significant abnormalities in the reproductive tracts of female offspring, indicating its impact on fetal development (McLachlan, Newbold, & Bullock, 1980).
Interaction with Other Compounds
The interaction between DES and other estrogen-related compounds has been studied in various contexts. For instance, Rochefort and Capony (1977) examined how DES interacts with the estrogen receptor and its modulation by estradiol, revealing insights into the molecular mechanisms of estrogen receptor activation (Rochefort & Capony, 1977). Capony and Williams (1981) explored the actions of DES in avian liver, focusing on its role in apolipoprotein B synthesis (Capony & Williams, 1981).
Impact on Cellular Mechanisms
Several studies have investigated the effects of DES at the cellular level. For example, Stone and Baggett (1965) researched the uptake of tritiated estradiol and estrone by the uterus and vagina of the ovariectomized mouse, shedding light on the mechanism of action of estrogens and the role of DES as an anti-estrogen (Stone & Baggett, 1965).
Neoplastic Transformation
McLachlan, Wong, Degen, and Barrett (1982) used a Syrian hamster embryo fibroblast model to study the ability of DES and related compounds to induce neoplastic transformation, providing insights into the carcinogenic potential of these substances (McLachlan, Wong, Degen, & Barrett, 1982).
properties
CAS RN |
13366-36-4 |
|---|---|
Product Name |
Dimethylstilbestrol |
Molecular Formula |
C16H16O2 |
Molecular Weight |
240.3 g/mol |
IUPAC Name |
4-[(E)-3-(4-hydroxyphenyl)but-2-en-2-yl]phenol |
InChI |
InChI=1S/C16H16O2/c1-11(13-3-7-15(17)8-4-13)12(2)14-5-9-16(18)10-6-14/h3-10,17-18H,1-2H3/b12-11+ |
InChI Key |
XPINIPXARSNZDM-VAWYXSNFSA-N |
Isomeric SMILES |
C/C(=C(/C)\C1=CC=C(C=C1)O)/C2=CC=C(C=C2)O |
SMILES |
CC(=C(C)C1=CC=C(C=C1)O)C2=CC=C(C=C2)O |
Canonical SMILES |
CC(=C(C)C1=CC=C(C=C1)O)C2=CC=C(C=C2)O |
Other CAS RN |
13366-36-4 552-80-7 |
synonyms |
alpha,alpha'-dimethyl-4,4'-stilbenediol dimethylstilbestrol dimethylstilbestrol, (E)-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



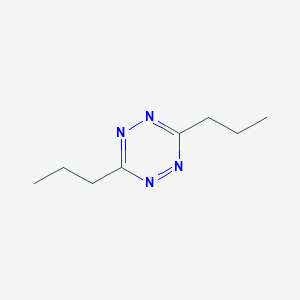
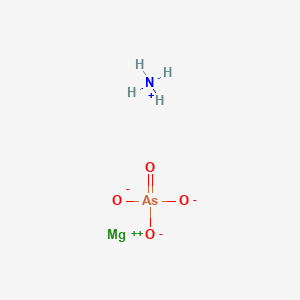
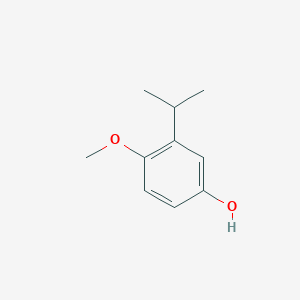

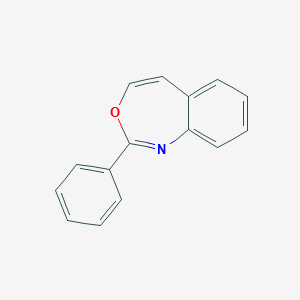

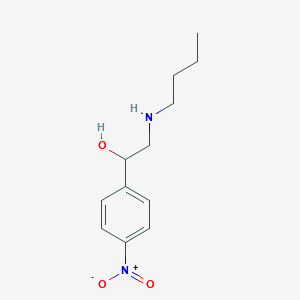
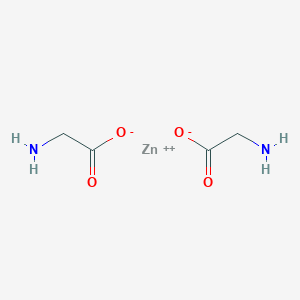
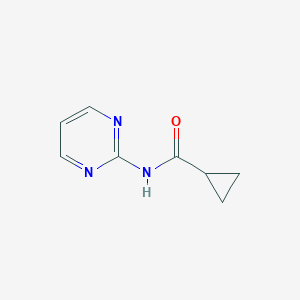
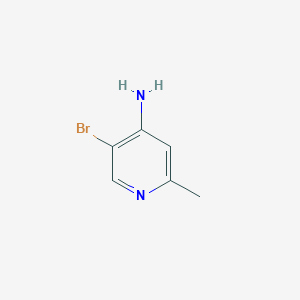
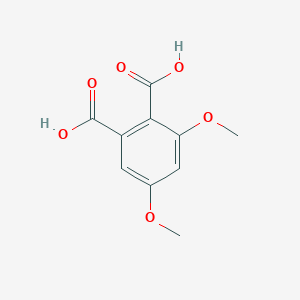
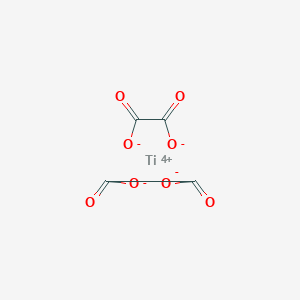
![6-Amino-5-[[3-[(ethylphenylamino)sulphonyl]-4-methylphenyl]azo]-4-hydroxynaphthalene-2-sulphonic acid](/img/structure/B82655.png)
